molecular formula C9H6N2O4 B13182080 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13182080
M. Wt: 206.15 g/mol
InChI Key: TWVNCBGQTQRAGO-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan derivatives with pyrimidine precursors in the presence of catalysts can yield the desired compound. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are carefully selected to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted furan and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrimidine derivatives, such as:

Uniqueness

What sets 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid apart is its unique combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-(furan-3-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

TWVNCBGQTQRAGO-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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